(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid
Overview
Description
(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid is a boronic acid derivative widely used as an analytical reagent in various research fields. This compound is known for its unique chemical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid typically involves the reaction of 3-(N,N-diethylsulfamoyl)-4-methylphenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols .
Scientific Research Applications
(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of advanced materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of (3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid involves its interaction with specific molecular targets and pathways. The compound can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction is crucial for its use in biochemical assays and drug development .
Comparison with Similar Compounds
Similar Compounds
(3-(Diethylsulfamoyl)phenyl)boronic acid: Similar structure but lacks the methyl group on the phenyl ring.
(3-(N,N-diethylsulfamoyl)-4-methylphenyl)boronic acid: Another boronic acid derivative with similar properties.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both diethylsulfamoyl and boronic acid groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
[3-(diethylsulfamoyl)-4-methylphenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-4-13(5-2)18(16,17)11-8-10(12(14)15)7-6-9(11)3/h6-8,14-15H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGBQUFINCDHBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)S(=O)(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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